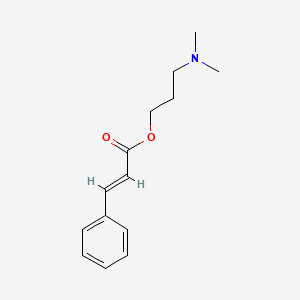
3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate
Overview
Description
3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate involves the esterification of 3-(dimethylamino)propanol with cinnamic acid. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Transesterification Reaction: Another method involves the transesterification of methyl cinnamate with 3-(dimethylamino)propanol in the presence of a base catalyst such as sodium methoxide. This reaction proceeds under mild heating and results in the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enoate group. Hydrogenation using catalysts such as palladium on carbon can convert the double bond to a single bond, yielding a saturated ester.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can result in the formation of quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild heating.
Substitution: Alkyl halides, polar aprotic solvents, room temperature to mild heating.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: 3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new pharmaceuticals. It may also be used in the formulation of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance material properties such as flexibility and thermal stability.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets through its ester and dimethylamino groups. The ester linkage can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
3-(dimethylamino)propyl acetate: This compound is similar in structure but has an acetate group instead of the phenylprop-2-enoate moiety.
3-(dimethylamino)propyl benzoate: This compound features a benzoate group, differing from the phenylprop-2-enoate group in 3-(dimethylamino)propyl (2E)-3-phenylprop-2-enoate.
3-(dimethylamino)propyl methacrylate: This compound contains a methacrylate group, which imparts different reactivity and applications compared to the phenylprop-2-enoate group.
Uniqueness: The presence of the phenylprop-2-enoate moiety in this compound imparts unique reactivity and properties. This structural feature allows for specific interactions with biological targets and contributes to the compound’s versatility in various applications.
Properties
IUPAC Name |
3-(dimethylamino)propyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(2)11-6-12-17-14(16)10-9-13-7-4-3-5-8-13/h3-5,7-10H,6,11-12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSQZVZSGNBEDQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
![N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B3827054.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
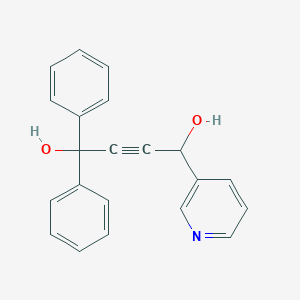
![(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4E)-5-(dimethylamino)-4-methylpenta-2,4-dienoyl]-2-hydroxy-5-methylphenyl]-4-methylpenta-2,4-dien-1-one](/img/structure/B3827077.png)
![(E,3Z)-N,N-dimethyl-3-(3-methylindeno[2,1-c]pyridin-9-ylidene)prop-1-en-1-amine](/img/structure/B3827079.png)
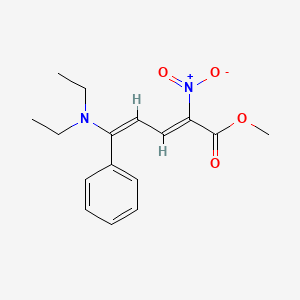
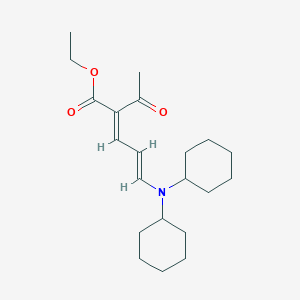

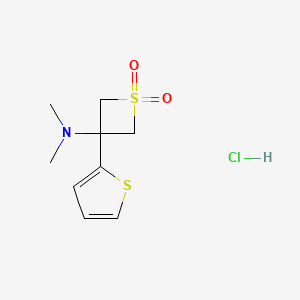
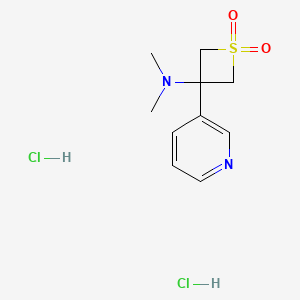
![(3R*,4R*)-4-(1-azepanyl)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B3827131.png)
